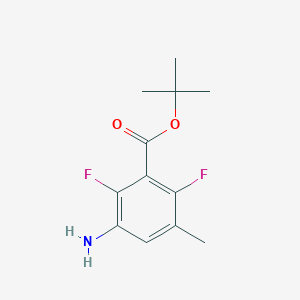
Tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate is an organic compound with a complex structure that includes a tert-butyl ester group, an amino group, and two fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: The starting material, 2,6-difluoro-5-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale esterification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tert-butyl 3-amino-2,6-difluoro-5-methylbenzyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers.
Organic Synthesis:
作用機序
The mechanism of action of tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
類似化合物との比較
Similar Compounds
Tert-butyl 3-amino-2,6-difluorobenzoate: Lacks the methyl group at the 5-position.
Tert-butyl 3-amino-5-methylbenzoate: Lacks the fluorine atoms at the 2 and 6 positions.
Tert-butyl 3-amino-2,6-difluoro-4-methylbenzoate: Methyl group is at the 4-position instead of the 5-position.
Uniqueness
Tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both fluorine atoms and a methyl group on the benzene ring can enhance its lipophilicity and binding properties, making it a valuable compound in various research applications.
特性
IUPAC Name |
tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-6-5-7(15)10(14)8(9(6)13)11(16)17-12(2,3)4/h5H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOUDPGDXANMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C(=O)OC(C)(C)C)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Phenyl[(thien-2-ylcarbonyl)amino]acetic acid](/img/structure/B2828563.png)
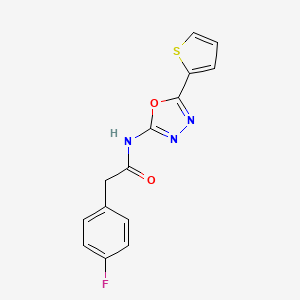
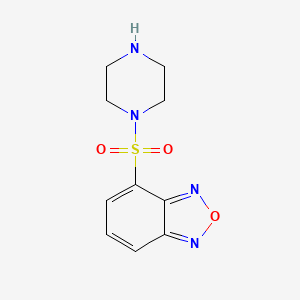
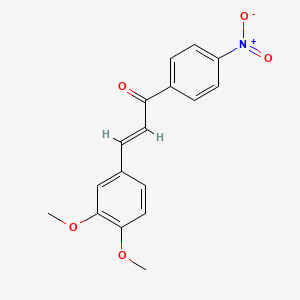
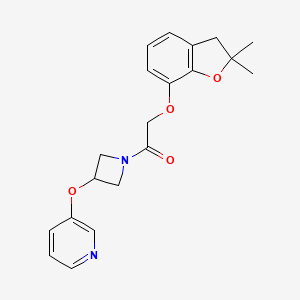
![Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2828570.png)
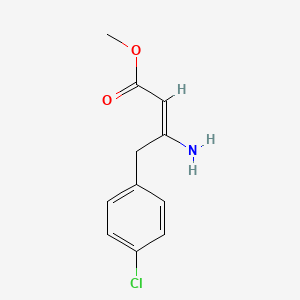
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2828575.png)
![6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828577.png)
![N-[(4-chlorophenyl)methyl]-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2828579.png)
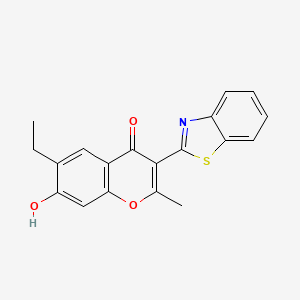
![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828584.png)
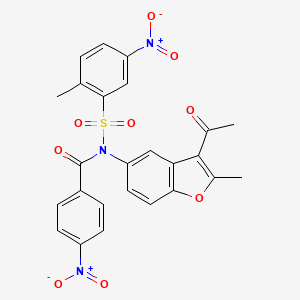
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828586.png)
